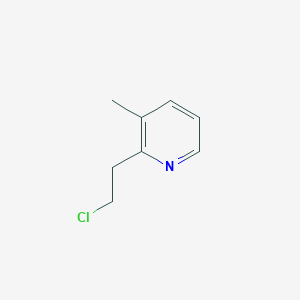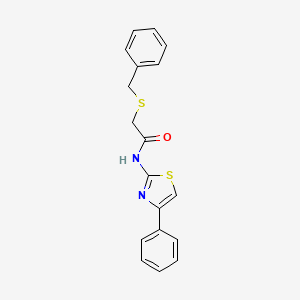
2-(2-Chloroethyl)-3-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloroethyl)-3-methylpyridine is an organic compound with the molecular formula C8H10ClN It is a derivative of pyridine, where the pyridine ring is substituted with a 2-chloroethyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-3-methylpyridine typically involves the alkylation of 3-methylpyridine with 2-chloroethyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include heating the reactants in an appropriate solvent, such as dimethylformamide (DMF), to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, to isolate the final product.
化学反応の分析
Types of Reactions
2-(2-Chloroethyl)-3-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents, such as DMF or acetonitrile, at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chloroethyl group.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include ethyl-substituted pyridines and other reduced forms.
科学的研究の応用
2-(2-Chloroethyl)-3-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
作用機序
The mechanism of action of 2-(2-Chloroethyl)-3-methylpyridine depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to exert its effects. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that affect their function. The exact molecular targets and pathways involved are subject to ongoing research.
類似化合物との比較
Similar Compounds
2-Chloroethanol: An organic compound with a similar chloroethyl group but lacks the pyridine ring.
Bis(2-chloroethyl)sulfide:
Chlormethine: A nitrogen mustard compound with two chloroethyl groups attached to a nitrogen atom.
Uniqueness
2-(2-Chloroethyl)-3-methylpyridine is unique due to the presence of both a chloroethyl group and a methyl-substituted pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C8H10ClN |
|---|---|
分子量 |
155.62 g/mol |
IUPAC名 |
2-(2-chloroethyl)-3-methylpyridine |
InChI |
InChI=1S/C8H10ClN/c1-7-3-2-6-10-8(7)4-5-9/h2-3,6H,4-5H2,1H3 |
InChIキー |
YKKRMOXLTNRHJD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CC=C1)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzo[b]thiophene-5-carboximidamide hydrochloride](/img/structure/B12960285.png)











